3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide
Overview
Description
3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C10H13BrFNO2S. It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and diethylamine groups attached to a benzenesulfonamide core.
Scientific Research Applications
3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biological research to study the effects of sulfonamide derivatives on various biological pathways and targets.
Safety and Hazards
Preparation Methods
The synthesis of 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and diethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, depending on the reagents used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide include:
3-Bromo-N,N-diethylbenzenesulfonamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-Fluoro-N,N-diethylbenzenesulfonamide: Lacks the bromine atom, which may influence its binding affinity and specificity for molecular targets.
N,N-Diethyl-4-fluorobenzenesulfonamide: Lacks both the bromine and fluorine atoms, resulting in different chemical and biological properties.
The presence of both bromine and fluorine atoms in this compound makes it unique, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)8-5-6-10(12)9(11)7-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWDLCLCQIZRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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